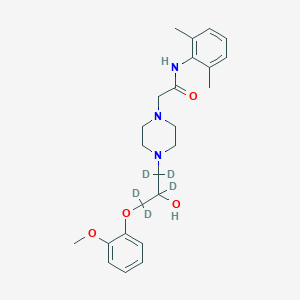

Ranolazine-d5

描述

拉诺拉嗪-d5 是拉诺拉嗪的氘代衍生物,拉诺拉嗪是一种抗心绞痛药物,主要用于治疗慢性心绞痛。氘代是指用氢的稳定同位素氘取代氢原子。这种修饰通常用于药代动力学研究,以追踪药物的代谢和分布,而不改变其治疗特性 .

作用机制

拉诺拉嗪-d5 通过抑制心肌细胞中向内钠电流 (INa) 的后期发挥作用。这种抑制降低了细胞内的钠离子水平,进而通过钠-钙交换器减少了钙超载。结果是改善心肌松弛,降低左心室舒张期僵硬。 这种机制有助于缓解心绞痛症状,而不会显着影响心率或血压 .

类似化合物:

三尖杉酯碱: 另一种抗心绞痛剂,通过改善心肌葡萄糖利用发挥作用。

依伐布雷定: 通过抑制窦房结中的 If 电流降低心率。

尼可地尔: 结合硝酸盐样和钾通道开放特性以提供抗心绞痛作用

拉诺拉嗪-d5 的独特性: 拉诺拉嗪-d5 的独特性在于它的氘代,它允许进行详细的药代动力学研究,而不改变药物的治疗特性。此外,它的作用机制,即靶向后期钠电流,将其与主要影响心率或血压的其他抗心绞痛剂区分开来 .

生化分析

Biochemical Properties

Ranolazine-d5 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . The compound’s enantiomers have been studied in rat plasma and tissues, revealing that R-(+)-ranolazine has a stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared to S-(-)-ranolazine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly notable in the liver, kidneys, heart, lungs, and spleen .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall mechanism of action .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the Cmax and AUC 0−t values of R-(+)-ranolazine were found to be 2.05 and 2.72 times higher than those of S-(-)-ranolazine, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, R-(+)-ranolazine displayed a stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared to S-(-)-ranolazine .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall metabolic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . For instance, the highest content of R-(+)-ranolazine was found in the liver, followed by the kidneys, heart, lungs, and spleen .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall subcellular localization .

准备方法

合成路线和反应条件: 拉诺拉嗪-d5 的合成涉及将氘原子引入拉诺拉嗪分子中。这可以通过多种方法实现,包括催化氢-氘交换反应。该过程通常涉及在受控条件下使用钯碳 (Pd/C) 等催化剂存在下使用氘气 (D2) .

工业生产方法: 拉诺拉嗪-d5 的工业生产遵循类似的原理,但规模更大。该过程涉及使用高压反应器,并精确控制反应参数,以确保有效地将氘原子引入。 最终产品然后使用色谱技术进行纯化,以达到所需的纯度和同位素富集度 .

化学反应分析

反应类型: 拉诺拉嗪-d5 会发生各种化学反应,包括:

氧化: 拉诺拉嗪-d5 在酸性或碱性条件下可以使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂氧化。

还原: 还原反应可以使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂进行。

常见试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化锂铝。

取代: 水溶液中的氢氧化钠。

主要产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会生成羧酸,而还原可能会生成醇或胺 .

科学研究应用

拉诺拉嗪-d5 具有广泛的科学研究应用,包括:

药代动力学研究: 用于追踪拉诺拉嗪在体内的代谢和分布。

药物开发: 有助于了解代谢途径和潜在的药物相互作用。

生物学研究: 研究氘取代对生物系统的影响。

医学研究: 研究拉诺拉嗪治疗各种心血管疾病的疗效和安全性

相似化合物的比较

Trimetazidine: Another anti-anginal agent that works by improving myocardial glucose utilization.

Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects

Uniqueness of Ranolazine-d5: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s therapeutic properties. Additionally, its mechanism of action, which targets the late sodium current, distinguishes it from other anti-anginal agents that primarily affect heart rate or blood pressure .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-RIXVBNTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

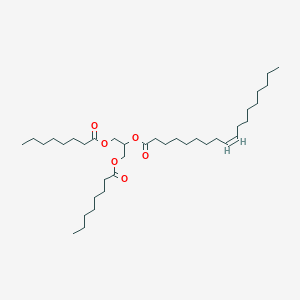

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)

![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)

![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)